molecular formula C12H6F8N2O B5133558 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone CAS No. 89995-29-9

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone

Cat. No. B5133558
CAS RN: 89995-29-9
M. Wt: 346.18 g/mol
InChI Key: VUMQZPRALIVDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone, also known as OFBQ, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. OFBQ belongs to the quinoxaline family of compounds and is a derivative of 2(1H)-quinoxalinone. It is a white crystalline solid that is soluble in organic solvents and insoluble in water.

Mechanism of Action

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is believed to interact with metal ions through a coordination complex formation, which results in a change in its fluorescence properties. It is also thought to inhibit the activity of cholinesterase enzymes through a reversible binding mechanism.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters in the brain. This suggests that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone may have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe is its high selectivity for metal ions such as copper and zinc. However, one limitation is that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is not water-soluble, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for the study of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone. One area of research could be the development of water-soluble derivatives of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone for use in aqueous environments. Another direction could be the investigation of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a potential therapeutic agent for the treatment of neurological disorders. Additionally, further studies could be conducted to explore the potential of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can be synthesized through a multistep process that involves the reaction of 2,3-dichloroquinoxaline with 1,1,2,2,3,3,4,4-octafluorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone.

Scientific Research Applications

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

properties

IUPAC Name

3-(1,1,2,2,3,3,4,4-octafluorobutyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQZPRALIVDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367525
Record name 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89995-29-9
Record name 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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